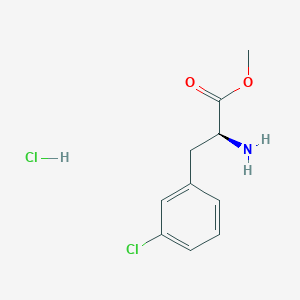

3-Chloro-L-phenylalanine methyl ester HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-L-phenylalanine methyl ester hydrochloride is a derivative of the amino acid phenylalanine. It is a compound of interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a chlorine atom attached to the phenyl ring and a methyl ester group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

The synthesis of 3-Chloro-L-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-Chloro-L-phenylalanine. One common method is the reaction of 3-Chloro-L-phenylalanine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

3-Chloro-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Applications De Recherche Scientifique

3-Chloro-L-phenylalanine methyl ester hydrochloride has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Chloro-L-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets. One notable target is tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. By inhibiting this enzyme, the compound can reduce serotonin levels in the brain, which has implications for research into mood disorders and other neurological conditions . The compound’s ability to cross the blood-brain barrier enhances its effectiveness in modulating central nervous system activity .

Comparaison Avec Des Composés Similaires

3-Chloro-L-phenylalanine methyl ester hydrochloride can be compared with other phenylalanine derivatives, such as:

4-Chloro-DL-phenylalanine methyl ester hydrochloride: Similar in structure but with the chlorine atom in a different position, affecting its reactivity and biological activity.

L-Phenylalanine methyl ester hydrochloride: Lacks the chlorine atom, resulting in different chemical properties and applications

DL-Phenylalanine methyl ester hydrochloride: A racemic mixture with different stereochemical properties compared to the L-isomer. The uniqueness of 3-Chloro-L-phenylalanine methyl ester hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications

Activité Biologique

3-Chloro-L-phenylalanine methyl ester hydrochloride (C10H12ClNO2) is an amino acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its synthesis, biological mechanisms, and relevant studies highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

3-Chloro-L-phenylalanine methyl ester HCl is characterized by the presence of a chloro substituent on the phenylalanine backbone, which significantly influences its biological properties. The compound can be synthesized through several methods, commonly involving the reaction of L-phenylalanine with chlorinating agents followed by esterification with methanol and subsequent formation of the hydrochloride salt.

Synthesis Overview:

- Starting Material: L-phenylalanine.

- Chlorination: Introduction of the chlorine atom at the 3-position of the phenyl ring.

- Esterification: Reaction with methanol to form the methyl ester.

- Hydrochloride Formation: Treatment with hydrochloric acid to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiproliferative agent and an inhibitor of tubulin polymerization.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's mechanism involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Key Findings:

- IC50 Values: The compound showed IC50 values ranging from 10 to 33 nM in various cancer cell lines, indicating potent activity comparable to established chemotherapeutic agents such as combretastatin A-4 (CA-4) .

- Mechanism of Action: It interacts with the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule formation, crucial for mitosis .

Enzyme Inhibition

This compound has also been studied for its role in enzyme inhibition. The compound's structural features allow it to act as a competitive inhibitor in various enzymatic reactions, particularly those involving amino acid metabolism.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment:

- Tubulin Interaction:

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chloro group at 3-position on phenyl | Potent antiproliferative effects |

| (S)-3-(4-Cyanophenyl)alanine methyl ester | Cyanophenyl group | Moderate antiproliferative effects |

| (S)-3-(2-Nitrophenyl)alanine methyl ester | Nitrophenyl group | Variable activity; less potent than CA-4 |

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVSQQKLRHVYFU-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.